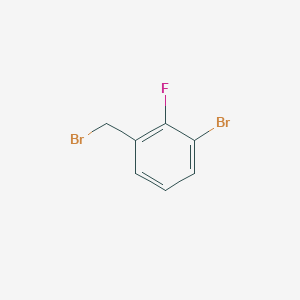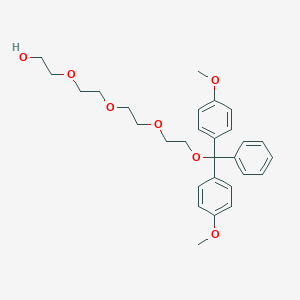
O1-(Dimethoxytrityl)tetraethylene glycol
货号 B117426
CAS 编号:
158041-84-0
分子量: 496.6 g/mol
InChI 键: URBJWDNLBGXKJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
O1-(Dimethoxytrityl)tetraethylene glycol, also known as O1-(DMT)-Tetraethylene glycol, is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 . It is used in various chemical reactions and has several synonyms, including 3,6,9,12-Tetraoxatridecan-1-ol .
Synthesis Analysis
The synthesis of polyethylene glycols (PEGs), which include tetraethylene glycol, involves the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support . The monomer contains a tosyl group at one end and a dimethoxytrityl group at the other . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation . The synthesis is entirely chromatography-free .Molecular Structure Analysis
The molecular structure of O1-(Dimethoxytrityl)tetraethylene glycol is complex, with a molecular formula of C29H36O7 . It is a derivative of tetraethylene glycol, which has a simpler structure with a molecular formula of C8H18O5 .Chemical Reactions Analysis
The chemical reactions involving tetraethylene glycol often involve transesterification . For example, the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly(ethylene glycol)s (PEGs) is catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk) .Physical And Chemical Properties Analysis
The physical and chemical properties of tetraethylene glycol derivatives depend on their molecular weight . They are water-soluble polymers that can form hydrogen bonds . They have a stable, flexible, and neutral backbone, and good solubility in water and many other solvents .未来方向
属性
IUPAC Name |
2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJWDNLBGXKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-(Dimethoxytrityl)tetraethylene glycol | |
Synthesis routes and methods
Procedure details


Tetraethyleneglycol (14.0 g, 72 mmol) was coevaporated with dry pyridine (2×50 mL), dissolved in dry dioxane and 4,4′-dimethoxytrityl chloride (8.0 g, 23.6 mmol) was added portion-wise to the stirred solution. The reaction was monitored by TLC. After overnight stirring at ambient temperature, the reaction mixture was evaporated and dissolved in CH2Cl2 (200 mL), and washed with saturated aq. NaHCO3 (3×100 mL) and brine (100 mL). The organic phase was dried over Na2SO4 and concentrated. Purification on silica gel column using a stepwise gradient of MeOH (0 to 10%) in H2Cm2 containing 0.2% pyridine yielded 8.5 g (73%) of the title compound.



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


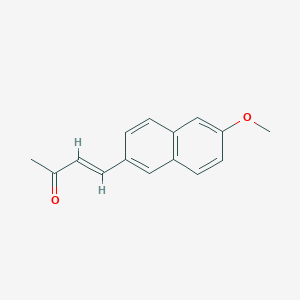
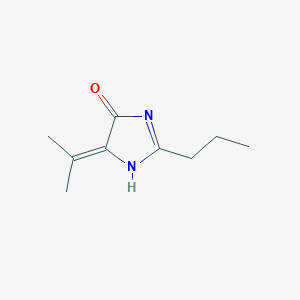
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
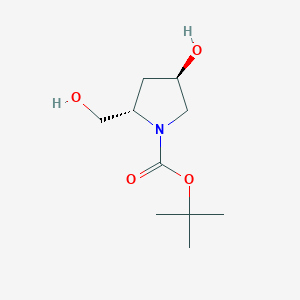
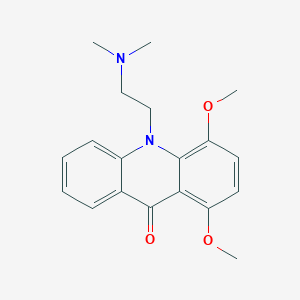
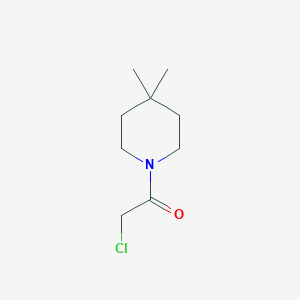
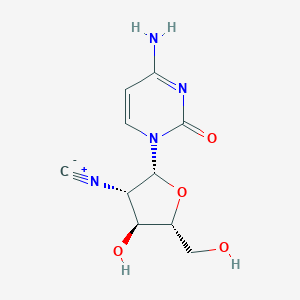
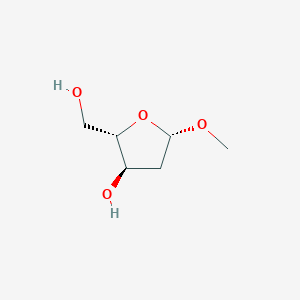
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
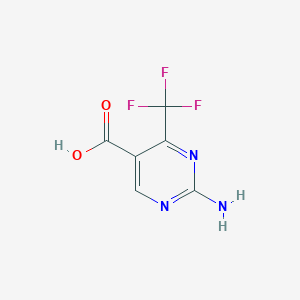
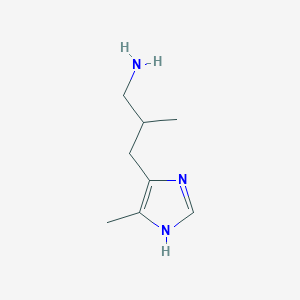
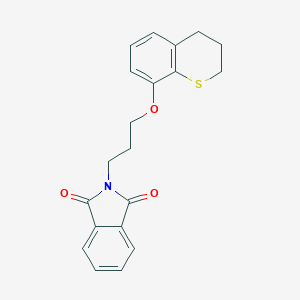
![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)
